6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one
Description
6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a pyridazinone derivative characterized by a six-membered dihydropyridazinone ring substituted at position 6 with a methyl group and at position 2 with a 2-(1H-pyrazol-1-yl)ethyl moiety. Pyridazinones are nitrogen-containing heterocycles with applications in medicinal chemistry due to their bioactivity, including anti-inflammatory, antimicrobial, and kinase-inhibitory properties.
Properties
IUPAC Name |
6-methyl-2-(2-pyrazol-1-ylethyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-9-3-4-10(15)14(12-9)8-7-13-6-2-5-11-13/h2-6H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGLVEWJNVJPBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CCN2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-2,3-dihydropyridazin-3-one with 1-(2-bromoethyl)-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole and pyridazinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce pyrazoline derivatives .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities, making it a candidate for various therapeutic applications:
- Anticancer Activity : Research indicates that derivatives of pyridazine-based compounds, including 6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one, have shown promise as potential anticancer agents. They may act through mechanisms such as inhibition of cell proliferation and induction of apoptosis in cancer cells .
- Cox-2 Inhibition : The compound has been studied for its ability to inhibit cyclooxygenase-2 (Cox-2), an enzyme involved in inflammation and pain pathways. This inhibition suggests potential applications in treating inflammatory diseases while minimizing gastrointestinal side effects often associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Therapeutic Applications
The therapeutic potential of 6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one can be categorized into several areas:
Cancer Treatment
Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The structure-activity relationship (SAR) analysis has shown that specific substitutions enhance its efficacy against these malignancies .
Neurological Disorders
The compound's ability to inhibit acetylcholinesterase suggests potential applications in treating Alzheimer's disease and other neurodegenerative disorders. Its role in enhancing cholinergic function could provide therapeutic benefits in cognitive enhancement and memory improvement .
Anti-inflammatory Properties
By inhibiting Cox-2, the compound may serve as a safer alternative for managing pain and inflammation compared to traditional NSAIDs. Its selective action could reduce the risk of gastrointestinal complications commonly associated with non-selective Cox inhibitors .
Case Studies and Research Findings
Several studies have been conducted to explore the efficacy and safety profile of 6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one:
Mechanism of Action
The mechanism of action of 6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridazinone Derivatives
Structural Modifications and Substituent Effects
The compound’s structural uniqueness lies in its substitution pattern:
- 2-(1H-Pyrazol-1-yl)ethyl chain : Introduces a heteroaromatic pyrazole group, which may engage in hydrogen bonding or π-π interactions, influencing binding affinity in biological targets.
Analogous compounds from literature include:
- 5-Chloro-6-phenylpyridazin-3(2H)-one derivatives (e.g., compounds 3a-3h in ): These feature halogen (Cl) and aryl (phenyl) groups at positions 5 and 6, respectively. The absence of a dihydro ring and the presence of electron-withdrawing substituents (Cl) contrast with the target compound’s methyl and pyrazole groups .
- 6-(2,3-Dimethylphenoxy)-2-(2-hydroxyethyl)pyridazin-3-one (): Contains a phenoxy substituent and a hydroxyethyl chain, differing in electronic and steric properties from the pyrazole-ethyl group .
- 4-(Cyclohexylmethyl)-6-(2-thienyl)-2,3-dihydropyridazin-3-one hydrate (): Shares the dihydro core but incorporates thienyl and cyclohexylmethyl groups, highlighting variability in hydrophobic and aromatic substituents .
Table 1: Key Structural Differences
Biological Activity
6-Methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a pyridazinone framework with a pyrazole moiety. Its molecular formula is C12H15N3O, and it exhibits properties typical of heterocyclic compounds, which are often linked to biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to 6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one possess significant antimicrobial properties. For instance, compounds synthesized with pyrazole rings have shown activity against various pathogens. In one study, derivatives were tested against Gram-positive and Gram-negative bacteria using the well diffusion method, revealing notable zones of inhibition (Table 1).
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 10a | E. coli | 14 |
| 10b | S. aureus | 18 |
| 10c | P. mirabilis | 16 |
| 10d | B. subtilis | 15 |
Table 1: Antimicrobial activity of synthesized pyrazole derivatives .
The results indicate that the presence of specific substituents on the pyrazole ring significantly enhances antimicrobial potency.
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has also been explored. Research indicates that certain derivatives exhibit strong anti-inflammatory effects by inhibiting pro-inflammatory cytokines. A systematic review highlighted that thiazole and pyrazole derivatives can modulate inflammatory pathways effectively, suggesting a promising avenue for developing anti-inflammatory agents .
Anticancer Activity
The anticancer properties of similar compounds have been extensively studied. For example, compounds featuring the pyridazinone structure have shown cytotoxic effects against various cancer cell lines. In vitro studies revealed that some derivatives induced apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death .
Case Study:
In a specific study involving the evaluation of anticancer activity, several analogs were tested against human cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia). The results showed that certain derivatives had IC50 values comparable to standard chemotherapy agents like doxorubicin (Table 2).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | HT-29 | 25 |
| B | Jurkat | 30 |
| C | HT-29 | 20 |
Table 2: Anticancer activity of pyridazinone derivatives .
The biological activities of 6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one can be attributed to several mechanisms:
- Antimicrobial : Disruption of bacterial cell walls and inhibition of protein synthesis.
- Anti-inflammatory : Inhibition of NF-kB signaling pathway and reduction in cytokine release.
- Anticancer : Induction of apoptosis through mitochondrial pathways and modulation of cell cycle regulators.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
